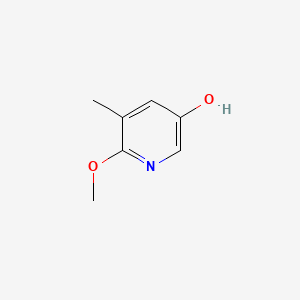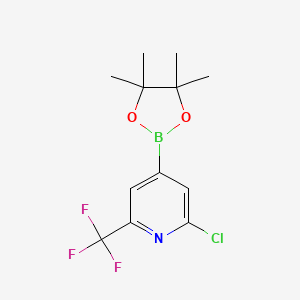
(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives are a class of chemical compounds that have been widely studied due to their diverse biological activities . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations using methods such as DFT can also be used to predict geometric parameters and spectroscopic data .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be determined using various techniques. For example, the refractive index, boiling point, and density of 1-(2-Methoxyethyl)piperazine were determined to be 1.4730 (lit.), 193-194 °C (lit.), and 0.970 g/mL at 25 °C (lit.), respectively .Scientific Research Applications
Synthetic Routes and Industrial Applications
The compound (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. A study by W. Mi (2015) discussed the synthesis of vandetanib, highlighting the utility of similar tert-butyl piperazine-1-carboxylate derivatives in creating drugs with high commercial value for industrial production. This demonstrates the compound's role in facilitating the synthesis of complex pharmaceuticals, potentially leading to more efficient and cost-effective manufacturing processes.
Pharmacological Applications
Piperazine derivatives, including those similar to this compound, are central to the development of new pharmacological agents. A comprehensive review by A. Rathi et al. (2016) on piperazine compounds outlines their wide therapeutic applications, ranging from antipsychotics to anti-inflammatory agents. The versatility of piperazine rings, as shown in these derivatives, underscores their importance in drug discovery and design.
Anti-Mycobacterial Activity
Piperazine and its analogues have been identified for their anti-mycobacterial properties, with P. Girase et al. (2020) reviewing compounds containing piperazine as a core structure exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the compound's potential role in developing new anti-TB molecules, addressing a critical need for novel treatments against resistant forms of tuberculosis.
Chemotherapeutic Research
This compound derivatives are explored for their role in cancer therapy. The development of Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment, suggests a broader application of similar compounds in chemotherapeutic research. V. Makarov and K. Mikušová (2020) discuss Macozinone's target, highlighting the potential of piperazine derivatives in designing drugs that can selectively target pathogenic mechanisms.
Mechanism of Action
Target of Action
(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, primarily targets voltage-gated sodium channels (Na_v channels). These channels are crucial for the initiation and propagation of action potentials in neurons, muscle cells, and other excitable cells .
Mode of Action
The compound interacts with Na_v channels by binding to specific sites on the channel proteins. This binding modulates the channel’s conformation, leading to altered ion flow across the cell membrane. Specifically, it inhibits the influx of sodium ions, which reduces the excitability of the cells and can prevent the propagation of action potentials .
Biochemical Pathways
By modulating Na_v channels, this compound affects several downstream pathways. The inhibition of sodium ion influx can lead to decreased intracellular calcium levels, as sodium-calcium exchangers are less active. This reduction in calcium can influence various cellular processes, including neurotransmitter release, muscle contraction, and gene expression .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues with high Na_v channel expression. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Finally, the compound and its metabolites are excreted via the kidneys .
Result of Action
At the molecular level, the inhibition of Na_v channels by this compound leads to reduced neuronal excitability and muscle contraction. This can result in various therapeutic effects, such as analgesia (pain relief) and anti-convulsant activity. At the cellular level, the compound can induce apoptosis in certain cancer cells by disrupting ion homeostasis and triggering cell death pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the ionization state of the compound, altering its binding affinity to Na_v channels. Similarly, high temperatures can increase the rate of degradation, reducing its stability and effectiveness .
This comprehensive overview highlights the multifaceted nature of this compound’s mechanism of action, from its primary targets to the environmental factors influencing its efficacy.
: Molecules | Free Full-Text | Synthetic Approaches to Piperazine-Containing Drugs : Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators : Effect of a novel piperazine compound on cancer cells
Safety and Hazards
Future Directions
Piperazine derivatives are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
properties
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJNXXZXCRBCC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


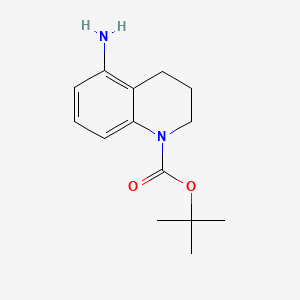

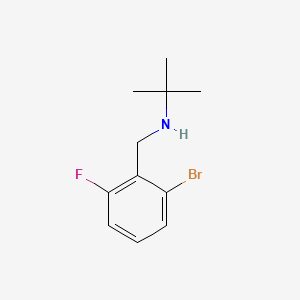
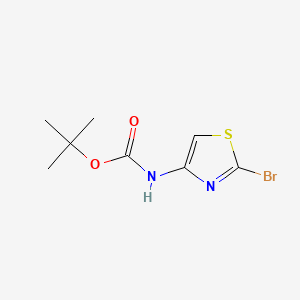
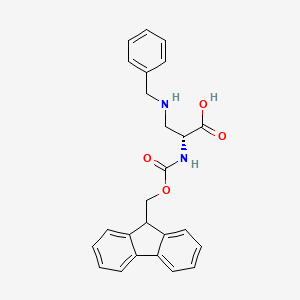

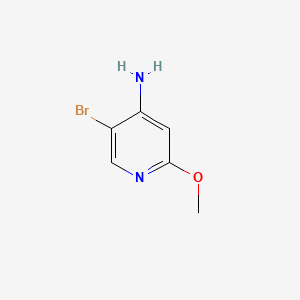
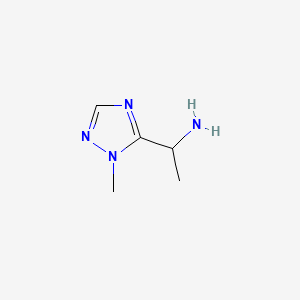
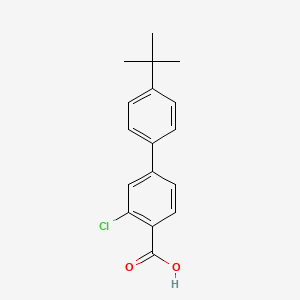
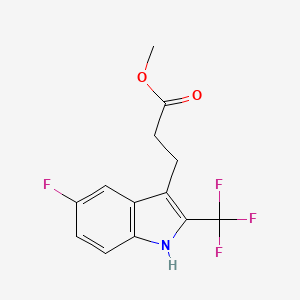
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
